molecular formula C60H90N12O17 B15144632 H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH

H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH

Cat. No.: B15144632
M. Wt: 1251.4 g/mol
InChI Key: MTXGYKHKHYPQCZ-YVIBZCAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH is a peptide consisting of a sequence of amino acids: glutamic acid, threonine, phenylalanine, serine, aspartic acid, leucine, tryptophan, lysine, and two leucines. Peptides like this one are essential in various biological processes and have significant applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for the production of larger quantities with higher efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tryptophan and methionine.

    Reduction: Disulfide bonds in cysteine residues can be reduced.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Specific amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The products of these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Peptides like H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide bond formation and stability.

    Biology: Serve as substrates or inhibitors in enzymatic studies.

    Medicine: Potential therapeutic agents for various diseases, including metabolic disorders and cancer.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism by which peptides exert their effects often involves binding to specific receptors or enzymes, leading to a cascade of biochemical events. For instance, peptides can act as agonists or antagonists of receptors, modulating signal transduction pathways. The molecular targets and pathways involved depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH is unique due to its specific sequence, which determines its biological activity and potential applications. Its structure allows for targeted interactions with specific receptors or enzymes, making it a valuable tool in research and therapeutic development.

Properties

Molecular Formula

C60H90N12O17

Molecular Weight

1251.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C60H90N12O17/c1-31(2)23-41(66-57(85)45(28-49(77)78)68-58(86)47(30-73)71-55(83)43(26-35-15-9-8-10-16-35)69-59(87)50(34(7)74)72-51(79)38(62)20-21-48(75)76)53(81)67-44(27-36-29-63-39-18-12-11-17-37(36)39)56(84)64-40(19-13-14-22-61)52(80)65-42(24-32(3)4)54(82)70-46(60(88)89)25-33(5)6/h8-12,15-18,29,31-34,38,40-47,50,63,73-74H,13-14,19-28,30,61-62H2,1-7H3,(H,64,84)(H,65,80)(H,66,85)(H,67,81)(H,68,86)(H,69,87)(H,70,82)(H,71,83)(H,72,79)(H,75,76)(H,77,78)(H,88,89)/t34-,38+,40+,41+,42+,43+,44+,45+,46+,47+,50+/m1/s1

InChI Key

MTXGYKHKHYPQCZ-YVIBZCAZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.